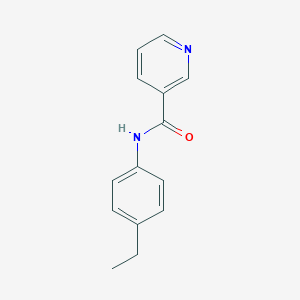

N-(4-ethylphenyl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

75075-25-1 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-(4-ethylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

AWDYUOAZBWLDPR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Ethylphenyl Nicotinamide and Structural Analogues

Strategies for Constructing the N-(phenyl)nicotinamide Core

The formation of the N-(phenyl)nicotinamide core is a fundamental step in the synthesis of this class of compounds. Two primary methods are widely employed: the use of nicotinoyl chloride intermediates and condensation reactions.

Synthesis via Nicotinoyl Chloride Intermediates

A common and effective method for synthesizing the N-(phenyl)nicotinamide core involves the use of nicotinoyl chloride. ijpmr.orgamazonaws.comresearchgate.net This process typically begins with the conversion of nicotinic acid to nicotinoyl chloride. This is often achieved by reacting nicotinic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. ijpmr.orgresearchgate.net The resulting nicotinoyl chloride is a highly reactive intermediate.

This reactive acyl chloride is then coupled with an appropriate aniline (B41778) derivative, in this case, 4-ethylaniline (B1216643), to form the desired N-(4-ethylphenyl)nicotinamide. The reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of the nicotinoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or in an anhydrous solvent like benzene (B151609) or dichloromethane, to neutralize the hydrochloric acid byproduct. ijpmr.org The yield of these reactions can vary, with some studies reporting yields in the range of 40-55%. ijpmr.org

Table 1: Synthesis of N-(phenyl)nicotinamide Derivatives via Nicotinoyl Chloride

| Starting Materials | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Nicotinic acid, Thionyl chloride, p-Bromoaniline | Anhydrous benzene, reflux | N-(4-Bromophenyl) Nicotinamide (B372718) | Not Specified | ijpmr.org |

| Nicotinic acid, Thionyl chloride, 4-ethylaniline | Pyridine, THF, 0–5°C | This compound | Not Specified | |

| Nicotinic acid, Thionyl chloride, Substituted anilines | DCC, ethanol, reflux | N-phenyl nicotinamide derivatives | Not Specified | amazonaws.com |

| Nicotinic acid, Thionyl chloride, Aromatic amines | I2/K2CO3, ethanol, reflux | N-phenyl Nicotinamide analogues | Not Specified | researchgate.net |

| Nicotinic acid, Phosphorous pentachloride, Hydrazine (B178648) hydrate (B1144303) | Not Specified | Nicotinic acid hydrazide | Not Specified | researchgate.net |

Condensation Reactions in N-(phenyl)nicotinamide Synthesis

Direct condensation reactions provide an alternative route to the N-(phenyl)nicotinamide core. nih.govbeilstein-journals.org These methods involve the direct coupling of nicotinic acid with an aniline derivative, facilitated by a coupling agent. One such method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a condensation agent. amazonaws.com In this approach, nicotinic acid is activated by DCC to form a reactive intermediate, which then readily reacts with the aniline to form the amide bond.

Other condensation-promoting agents and catalysts can also be employed. For instance, iodine in the presence of potassium carbonate has been used to facilitate the synthesis of N-phenyl nicotinamide analogues. researchgate.net These direct condensation methods can sometimes be considered more atom-economical and environmentally friendly compared to the nicotinoyl chloride route, as they can avoid the use of harsh chlorinating agents. amazonaws.com Another approach involves the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a condensing agent and HOBt (hydroxybenzotriazole) as a catalyst. jst.go.jpnih.gov

Alkylphenyl Moiety Incorporation and Modification

The incorporation of the 4-ethylphenyl group is a key structural feature of this compound. This is typically achieved by using 4-ethylaniline as the starting amine in the synthesis of the N-(phenyl)nicotinamide core.

Modifications to the alkylphenyl moiety can be performed to generate a variety of structural analogues. This can involve starting with different substituted anilines during the initial synthesis. For example, using anilines with different alkyl groups (e.g., methyl, propyl) or other substituents at various positions on the phenyl ring allows for the creation of a library of N-(substituted phenyl)nicotinamides. ijpmr.orgresearchgate.net This approach is fundamental for structure-activity relationship (SAR) studies, which explore how different substituents on the phenyl ring influence the biological activity of the compounds. nih.gov

Derivatization Strategies for this compound Analogues

To explore a wider range of chemical space and potentially enhance biological activity, this compound can be further derivatized. Common strategies include the introduction of hydrazone linkers and further substitutions on the phenyl ring.

Introduction of Hydrazone Linkers

A significant derivatization strategy involves the introduction of a hydrazone linker. mdpi.combohrium.commdpi.comrsc.org This is often accomplished by first preparing a hydrazide derivative of nicotinic acid. researchgate.net Nicotinoyl chloride is reacted with hydrazine hydrate to form nicotinic acid hydrazide. researchgate.net This hydrazide can then be condensed with a variety of aldehydes or ketones to form nicotinoylhydrazones. mdpi.commedwinpublishers.comnih.gov

Table 2: Synthesis of Hydrazone Derivatives of Nicotinamide

| Starting Nicotinamide Derivative | Reagent for Hydrazone Formation | Product | Reference |

|---|---|---|---|

| N-(4-acetylphenyl)nicotinamide | N-(4-(hydrazinecarbonyl)phenyl)benzamide | (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | bohrium.commdpi.com |

| N-(3-acetylphenyl) nicotinamide | N-(4-(hydrazinecarbonyl) phenyl)benzamide | (E)-N-(3-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | mdpi.com |

| Nicotinic acid hydrazide | Various aromatic aldehydes | Schiff bases of nicotinic acid hydrazide | researchgate.net |

| N-(4-(hydrazinecarbonyl) phenyl) nicotinamide | Monosaccharides | Nicotinamide derivatives with monosaccharide-hydrazone linkage | medwinpublishers.com |

Alkyl and Aryl Substitutions on the Phenyl Ring

The synthesis of analogues with various alkyl and aryl substitutions on the phenyl ring is a primary strategy for exploring structure-activity relationships. ijpmr.orgresearchgate.netnih.gov This is most directly achieved by starting with a diverse set of substituted anilines in the initial amide bond formation step. ijpmr.orgamazonaws.com For example, anilines with different alkyl chains, halogens, nitro groups, or other functional groups can be used to generate a wide array of N-(substituted phenyl)nicotinamides. ijpmr.orgnih.gov

The electronic properties and steric bulk of these substituents can have a profound impact on the compound's biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, affecting its binding affinity to target proteins. amazonaws.com Similarly, the size and position of the substituent can influence how the molecule fits into a binding pocket. nih.gov

Computational and Theoretical Chemistry Investigations of N 4 Ethylphenyl Nicotinamide and Its Analogues

Molecular Docking Assessments for Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism and for structure-based drug design.

Studies on nicotinamide (B372718) analogues frequently target the ATP-binding site of the VEGFR-2 kinase domain. mdpi.comresearchgate.net This site is a well-defined cleft composed of four distinct sub-regions that are critical for effective ligand binding. semanticscholar.orgnih.gov

Hinge Region: This region, which includes the key amino acid Cys917, serves as an anchor point for inhibitors. semanticscholar.orgnih.gov Ligands typically form one or more hydrogen bonds with the backbone of residues in this area.

Gatekeeper Region: A hydrophobic pocket that acts as a spacer, separating the hinge region from the DFG motif. semanticscholar.org

DFG Motif Region: Named after a conserved Asp-Phe-Gly sequence, this region is crucial for the catalytic activity of the kinase. The residues Asp1044 and Glu883 are key interaction points within this motif. nih.govplos.org

Allosteric Binding Pocket: A terminal hydrophobic pocket that can be occupied by a hydrophobic tail of the ligand, contributing to tighter binding. mdpi.comnih.gov

The design of N-(4-ethylphenyl)nicotinamide analogues often incorporates specific pharmacophoric features to maximize interactions within these four pockets of the VEGFR-2 active site. mdpi.comnih.gov

Molecular docking simulations have successfully identified the critical amino acid residues within the VEGFR-2 active site that interact with nicotinamide derivatives. The reference inhibitor Sorafenib (B1663141), for example, establishes hydrogen bonds with Cys917 in the hinge region and with Glu883 and Asp1044 in the DFG-motif. semanticscholar.org

Analogues of this compound are shown to replicate these crucial interactions. For instance, the nicotinamide moiety or a similar heteroaromatic head is consistently observed forming a hydrogen bond with the backbone of Cys917 . semanticscholar.orgnih.gov The central part of the molecule, often a linker and a pharmacophore group (like a hydrazone or amide linkage), positions itself to form hydrogen bonds with the side chains of Glu883 and Asp1044 . semanticscholar.orgnih.govplos.orgnih.gov

Beyond these primary hydrogen bonds, hydrophobic interactions further stabilize the ligand within the binding pocket. Key residues involved in these interactions include Leu838, Val897, Ile1023, and Leu1033. semanticscholar.orgnih.gov

| Analogue Class | Key Residue | Interaction Type | Binding Pocket Region | Reference |

|---|---|---|---|---|

| Nicotinamide-hydrazone | Cys917 | Hydrogen Bond | Hinge Region | semanticscholar.org, nih.gov |

| Nicotinamide-hydrazone | Glu883 | Hydrogen Bond | DFG Motif | semanticscholar.org, nih.gov |

| Nicotinamide-hydrazone | Asp1044 | Hydrogen Bond | DFG Motif | semanticscholar.org, nih.gov |

| Nicotinamide-hydrazone | Phe916, Ile886 | Hydrophobic Interaction | Gatekeeper/Hydrophobic Pocket | nih.gov |

| Nicotinamide-thiadiazol | Cys917 | Hydrophobic Interaction | Hinge Region | nih.gov |

| Nicotinamide-thiadiazol | ASP807 | Anionic Interaction | N/A | rsc.org |

Docking studies reveal that nicotinamide analogues adopt a conformation that fits snugly within the ATP binding site, mimicking the binding mode of established VEGFR-2 inhibitors. researchgate.netsemanticscholar.org The pyridine (B92270) ring of the nicotinamide scaffold consistently orients itself into the hinge region to interact with Cys917. semanticscholar.orgnih.gov The linker and pharmacophore moieties span the gatekeeper region, allowing the terminal hydrophobic tail to occupy the allosteric pocket. semanticscholar.orgnih.gov

The binding affinity is quantified by a docking score, which estimates the free energy of binding. Lower energy scores suggest more favorable binding. For example, one nicotinamide analogue, N-{4-[1-(2-Carbamoylhydrazineylidene)ethyl]phenyl}nicotinamide, showed a binding energy of -22.85 kcal/mol, indicating a strong interaction with the receptor. nih.gov

| Compound | Binding Score (kcal/mol) | Reference |

|---|---|---|

| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | -20.20 | nih.gov |

| N-{4-[1-(2-Carbamoylhydrazineylidene)ethyl]phenyl}nicotinamide | -22.85 | nih.gov |

| Compound 7 (Nicotinamide derivative) | -20.57 | mdpi.com |

| Compound 8 (Nicotinamide derivative) | -19.55 | mdpi.com |

Identification of Key Interacting Residues (e.g., Cys917, Glu883, Asp1044 in VEGFR-2)

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.comnih.gov These simulations, often run for nanoseconds (ns), provide insights into the stability of the ligand-protein complex and the fluctuations of its components. mdpi.comfrontiersin.org

The stability of the simulated system is a primary indicator of a viable ligand-protein interaction. Several parameters are analyzed to assess this stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of atomic positions in the protein and ligand over the course of the simulation, relative to a starting structure. A plateau in the RMSD plot indicates that the system has reached equilibrium and the complex is stable. nih.gov For nicotinamide analogue-VEGFR-2 complexes, RMSD values often stabilize after an initial fluctuation period, with average values typically ranging from 2 to 4 Å. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. Lower RMSF values in the binding site residues upon ligand binding suggest that the ligand has a stabilizing effect. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein accessible to the solvent. Stable SASA values indicate that the protein is not experiencing major conformational changes that would expose or bury large surface areas. mdpi.com

MD simulations lasting 100 ns or more have confirmed that nicotinamide derivatives form stable complexes with VEGFR-2, validating the binding poses predicted by docking. mdpi.comresearchgate.netbohrium.com

| Parameter | Observation | Interpretation | Reference |

|---|---|---|---|

| RMSD of Complex | Stable average of ~2.6 Å after 30 ns | The ligand-protein complex is stable. | mdpi.com |

| RMSD of Ligand | Fluctuations with an average of 3 Å | The ligand shows some flexibility within the binding pocket. | mdpi.com |

| RoG of Protein | Stable average of 20.59 Å | The protein maintains its compact structure. | mdpi.com |

| SASA of Protein | Stable average of 17,378 Ų | No major unfolding or conformational changes occurred. | mdpi.com |

The trajectory generated by an MD simulation is a rich source of information about the dynamic interactions between the ligand and the protein. Analysis of this trajectory can reveal:

Hydrogen Bond Persistence: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. The consistent presence of key hydrogen bonds, such as those with Cys917, Glu883, and Asp1044, confirms their importance in anchoring the ligand. mdpi.commdpi.com

Interaction Fingerprinting: Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to analyze the entire trajectory and catalog all interactions (hydrogen bonds, hydrophobic contacts, salt bridges, etc.) occurring in each frame. mdpi.comresearchgate.netsemanticscholar.org This provides a detailed picture of the dynamic interaction profile. For example, PLIP analysis of a nicotinamide derivative in VEGFR-2 showed that hydrophobic interactions were the most common type, with residues like Cys917, Ile1023, and Asp1044 frequently involved in hydrogen bonding across different conformational clusters. semanticscholar.org

Binding Free Energy Calculations: Methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are applied to the MD trajectory to estimate the binding free energy of the complex. semanticscholar.orgbohrium.com This provides a more accurate estimation of binding affinity than docking scores alone. Decomposition of this energy can pinpoint which specific amino acid residues contribute most significantly to the binding. semanticscholar.orgnih.gov For one analogue, the total binding energy was calculated to be -43.73 kcal/mol, with van der Waals forces (-58.85 kcal/mol) being the major favorable contributor. semanticscholar.org

These detailed computational investigations provide a strong theoretical foundation for understanding how this compound and its analogues can effectively bind to and inhibit protein targets like VEGFR-2, guiding further experimental studies and lead optimization efforts.

System Stability and Conformational Dynamics Analyses

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural properties of molecules, offering insights that complement experimental findings. In the study of this compound and its analogues, DFT calculations, often employing the B3LYP method with various basis sets like 6-311G++(d,p), have been instrumental in elucidating key molecular characteristics. mdpi.comnih.gov

Molecular Geometry Optimization

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state. researchgate.net For novel nicotinamide derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that define the molecule's conformation. researchgate.net For instance, in an analogue formed by the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, the resulting C16-N18 imine bond length was calculated to be 1.289 Å, with bond angles of C17-C16-N18 at 123.154° and C16N18N19 at 119.683°. mdpi.com These optimized structures are crucial for subsequent analyses, including docking studies and understanding structure-activity relationships. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. nih.gov

The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comacs.org A smaller energy gap generally signifies higher chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For example, a nicotinamide-based derivative, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, was found to have a relatively small Egap of 4.415 eV, suggesting it is a reactive compound. mdpi.comnih.gov In another analogue, a nicotinamide–thiadiazol hybrid, the Egap was even lower at 3.315 eV, indicating a highly reactive nature that facilitates interaction with biological targets. rsc.org

The distribution of these orbitals across the molecule is also informative. Typically, the HOMO is located over the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution helps to explain the molecule's interaction with other chemical species.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | - | - | 4.415 | mdpi.comnih.gov |

| Nicotinamide–thiadiazol hybrid (7a) | - | - | 3.315 | rsc.org |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (ESP) mapping provides a visual representation of the charge distribution on the van der Waals surface of a molecule. mdpi.comproteopedia.org This is a valuable tool for understanding intermolecular interactions, particularly hydrogen bonding and electrostatic interactions with biological targets like proteins. mdpi.comavogadro.cc The map uses a color scale, typically with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas represent intermediate potential. mdpi.com

For nicotinamide derivatives, MEP maps can reveal the relative polarity and identify the most reactive sites. mdpi.com For example, in one analogue, the N-pyridine atom and carbonyl groups were identified as electronegative regions, suggesting their role in directing interactions with electrophilic amino acids in a protein's active site. mdpi.com These maps are crucial for correlating a molecule's physicochemical properties with its chemical structure and predicting its binding orientation. mdpi.comrsc.org

Reactivity and Stability Predictions

DFT calculations provide a suite of global chemical reactivity descriptors that quantify a molecule's reactivity and stability. nih.govmdpi.com These are derived from the HOMO and LUMO energies based on Koopmans' theorem. nih.gov Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP = -EHOMO). nih.gov

Electron Affinity (EA): The energy released when an electron is added (EA = -ELUMO). nih.gov

Electronegativity (χ): The power of an atom to attract electrons (χ = (IP + EA)/2). nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA)/2). nih.gov Hard molecules have a large energy gap, while soft molecules have a small gap.

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). nih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η, where μ is the chemical potential, μ = -χ). nih.gov

These parameters help in understanding the molecule's behavior in chemical reactions. For instance, a low hardness and high softness value for a nicotinamide–thiadiazol hybrid indicated it was a reactive compound. rsc.org The calculated descriptors for various nicotinamide analogues have consistently pointed towards them being chemically reactive, which supports their potential as inhibitors of biological targets like VEGFR-2. mdpi.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Ionization Potential (IP) (eV) | 6.321 | researchgate.net |

| Electron Affinity (EA) (eV) | 1.906 | researchgate.net |

| Chemical Potential (μ) (eV) | -4.1135 | researchgate.net |

| Electronegativity (χ) (eV) | 4.1135 | researchgate.net |

| Chemical Hardness (η) (eV) | 2.2075 | researchgate.net |

| Chemical Softness (σ) (eV) | 0.453 | researchgate.net |

| Electrophilicity Index (ω) (eV) | 3.832 | researchgate.net |

| Dipole Moment (Dm) (Debye) | 3.58 | researchgate.net |

Binding Free Energy Calculations (e.g., MM-GBSA)

While molecular docking provides a static picture of binding, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) offer a more quantitative assessment of binding affinity by estimating the binding free energy of a protein-ligand complex. semanticscholar.org This approach combines molecular mechanics energy calculations with continuum solvation models and is widely used in drug discovery to rank and prioritize potential drug candidates. semanticscholar.org

Quantitative Assessment of Binding Affinity

The MM-GBSA method calculates the binding free energy by considering various energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. mdpi.comnih.gov

Studies on nicotinamide analogues binding to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have utilized MM-GBSA to quantify binding strength. For example, the total binding energy for (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide with VEGFR-2 was calculated to be -38.36 kcal/mol. mdpi.comnih.gov In another study, a similar derivative showed a total binding energy of -43.73 kcal/mol. semanticscholar.org A different analogue, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, had a calculated total binding energy of -34.14 kcal/mol. nih.gov

These calculations consistently show that the binding is driven primarily by favorable van der Waals forces, followed by electrostatic interactions. mdpi.comnih.gov Furthermore, decomposition analysis of the MM-GBSA results can pinpoint the specific amino acid residues in the protein's binding pocket that contribute most significantly to the binding energy, providing valuable information for structure-based drug design. nih.govsemanticscholar.orgnih.gov

| Compound | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | -57.11 | -23.83 | -38.36 | mdpi.comresearchgate.net |

| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazone)ethyl)phenyl)nicotinamide (different study) | -58.85 | -27.94 | -43.73 | semanticscholar.org |

| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | -53.96 | -24.10 | -34.14 | nih.gov |

| Nicotinamide–thiadiazol hybrid (7a) | -40.04 | -217.60 | -28.99 | rsc.org |

Decomposition Analysis of Amino Acid Contributions

Decomposition analysis is a computational method utilized to dissect the total binding free energy of a protein-ligand complex into contributions from individual amino acid residues. This technique provides a quantitative measure of the energetic importance of specific residues in the binding pocket, highlighting key interactions that stabilize the ligand.

Studies on analogues of this compound, designed as VEGFR-2 inhibitors, have employed Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) decomposition analysis to identify crucial amino acid residues. For instance, in the investigation of nicotinamide-thiadiazol hybrids, decomposition analysis revealed significant energetic contributions from several key amino acids in the VEGFR-2 binding site. rsc.org

A detailed breakdown of the free binding energy contributions of amino acids surrounding a nicotinamide-based derivative within the VEGFR-2 complex demonstrated the importance of specific residues. mdpi.com For example, analysis of a potent nicotinamide analogue, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, showed a total binding energy of -38.36 Kcal/Mol, with decomposition analysis pinpointing the key amino acid interactions driving this affinity. mdpi.combohrium.com

The following table summarizes the energetic contributions of key amino acid residues in the binding of a nicotinamide-thiadiazol hybrid (compound 7a) to VEGFR-2, as determined by decomposition analysis. rsc.org

| Amino Acid Residue | Binding Energy Contribution (kcal/mol) |

| PHE1010 | -0.76 |

| GLN1011 | -2.13 |

| VAL1012 | -1.00 |

| ALA1013 | -1.29 |

| LYS1014 | -1.27 |

Similarly, decomposition analysis of theobromine-based derivatives, which share structural similarities with nicotinamide analogues, highlighted the contributions of residues such as Leu838, Val846, and Leu887 in VEGFR-2 binding. rsc.org These findings collectively underscore the power of decomposition analysis in elucidating the specific molecular determinants of ligand binding.

Protein-Ligand Interaction Profiling (PLIP) for Interaction Fingerprinting

Protein-Ligand Interaction Profiling (PLIP) is a computational tool that automatically detects and visualizes non-covalent interactions between proteins and ligands, including hydrogen bonds, hydrophobic interactions, salt bridges, and various stacking interactions. semanticscholar.orgresearchgate.net This "interaction fingerprinting" provides a comprehensive qualitative and quantitative overview of the binding mode of a ligand. github.comnih.gov

For this compound analogues targeting VEGFR-2, PLIP analysis has been instrumental in characterizing their binding modes. mdpi.comsemanticscholar.orgnih.gov For example, in the study of a novel nicotinamide derivative, PLIP analysis of molecular dynamics simulation trajectories revealed that hydrophobic interactions were predominant. mdpi.comsemanticscholar.org

The binding mode of nicotinamide derivatives within the VEGFR-2 active site typically involves several key interactions. The pyridinyl group often occupies the hinge region, forming hydrogen bonds with critical amino acid residues like Cys919. nih.gov The central phenyl ring is stabilized within the gatekeeper region through hydrophobic interactions with residues such as Val916, Val899, and Lys868. nih.gov Furthermore, the pharmacophoric hydrazone moiety, present in many potent analogues, engages in hydrogen bonding with key residues in the DFG (Asp-Phe-Gly) motif, such as Glu885 and Asp1046. nih.gov

A summary of the types of interactions identified through PLIP analysis for a representative nicotinamide derivative in complex with VEGFR-2 is presented in the table below. mdpi.comsemanticscholar.org

| Interaction Type | Interacting Amino Acid Residues |

| Hydrogen Bonds | Cys919, Glu885, Asp1046, Glu883, Asp1044 |

| Hydrophobic Interactions | Leu840, Val916, Val899, Lys868, Cys1045, Ile886, Leu887 |

The consistent observation of these interaction patterns across a range of nicotinamide analogues provides a robust framework for understanding their inhibitory mechanism against VEGFR-2 and for the rational design of new, more potent inhibitors.

Structure Activity Relationship Sar Studies of N 4 Ethylphenyl Nicotinamide Analogues

Impact of Substitutions on the Ethylphenyl Moiety on Biological Activity

The ethylphenyl group of N-(4-ethylphenyl)nicotinamide is a key area for structural modification to modulate biological activity. Both the position and the electronic nature of substituents on this phenyl ring have been shown to be critical determinants of the pharmacological profile of these analogues.

Positional Isomer Effects (Ortho, Meta, Para Substitutions)

For instance, in a series of nicotinamide (B372718)–thiadiazol hybrids designed as VEGFR-2 inhibitors, the position of a chloro substituent on the phenyl ring had a significant impact on cytotoxic activity. rsc.org An ortho-chloro substitution resulted in markedly higher potency against both MDA-MB-231 and MCF-7 breast cancer cell lines compared to a para-chloro substituent. rsc.org This suggests that the ortho position is more favorable for interaction with the target enzyme. rsc.org

Similarly, studies on other N-phenyl carboxamide derivatives have shown that positional isomerism can lead to significant differences in biological activity. nih.gov For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) showed greater antibacterial potency than an angularly attached one. nih.gov These findings underscore the importance of optimizing the substitution pattern on the phenyl ring to achieve the desired biological effect. fiveable.me

The following table summarizes the effect of substituent position on the cytotoxic activity of nicotinamide–thiadiazol hybrids:

| Compound | Substitution Position | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. MCF-7 |

| 7a | 2-Cl (ortho) | 4.64 | 7.09 |

| 7b | 4-Cl (para) | 22.68 | 36.78 |

| Data from a study on nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors. rsc.org |

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of substituents on the phenyl ring also play a crucial role in determining the biological activity of this compound analogues. lumenlearning.com Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their presence can influence the reactivity and binding affinity of the molecule. lumenlearning.comlibretexts.org

In general, substituents that increase the electron density of the aromatic ring are known as activating groups, while those that decrease it are deactivating groups. lumenlearning.com These electronic effects can impact how the molecule interacts with its biological target. For example, in a study of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, compounds with a cyano group (an EWG) showed significant inhibitory activity against the FOXM1 protein, while those with other substituents did not. mdpi.com

In the context of nicotinamide–thiadiazol hybrids, hydrophobic substituents were generally found to improve cytotoxic activity, while hydrophilic groups tended to reduce it. rsc.org For example, a compound with a hydrophobic 4-chloro group was significantly more active than one with a hydrophilic 4-nitro group. rsc.org However, a combination of both hydrophobic and hydrophilic groups sometimes led to even greater activity, suggesting that a balance of these properties can be beneficial for bioavailability or target binding. rsc.org

The table below illustrates the impact of different substituents on the cytotoxic activity of nicotinamide–thiadiazol hybrids:

| Compound | Substituent | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. MCF-7 |

| 7b | 4-Cl (hydrophobic) | 22.68 | 36.78 |

| 7f | 4-NO2 (hydrophilic) | 47.74 | 58.25 |

| 7e | 4-Cl, 6-NO2 | 7.90 | 10.37 |

| Data from a study on nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors. rsc.org |

Role of the Nicotinamide Core in Target Recognition and Efficacy

The nicotinamide moiety is a fundamental component of this compound and its analogues, playing a crucial role in their biological activity. mdpi.com As a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), nicotinamide is involved in numerous cellular processes, including energy metabolism, DNA repair, and the regulation of gene expression. mdpi.comnih.govnih.gov

In the context of drug design, the nicotinamide core often serves as a key pharmacophoric feature that interacts with the target protein. For example, in the design of VEGFR-2 inhibitors, the nicotinamide moiety was used to replace the N-methylpicolinamide moiety of the known inhibitor sorafenib (B1663141). nih.gov This modification was part of a strategy to create new derivatives with improved or altered activity profiles. nih.gov The pyridine (B92270) ring of the nicotinamide core is often designed to occupy the hinge region of the ATP-binding site of kinases like VEGFR-2. mdpi.commdpi.com

Studies have shown that replacing the nicotinamide moiety with its positional isomers, such as isonicotinamide (B137802) or picolinamide, can lead to a loss of activity, highlighting the specific structural requirements for target interaction. researchgate.net The nitrogen atom and the amide group of the nicotinamide core are often involved in crucial hydrogen bonding interactions with the target protein, which are essential for binding and efficacy. nih.gov

Influence of Linker Modifications on Pharmacological Profiles

The linker connecting the nicotinamide core and the ethylphenyl moiety is another critical element that can be modified to fine-tune the pharmacological properties of this compound analogues. The nature, length, and flexibility of the linker can significantly impact the molecule's conformation and its ability to bind effectively to its target. jddtonline.info

In the design of novel VEGFR-2 inhibitors, for instance, the phenoxy linker of sorafenib was contracted to a simple phenyl group in some of the designed nicotinamide derivatives. nih.gov This modification aimed to alter the orientation of the molecule within the binding site and potentially improve its inhibitory activity. nih.gov

Other modifications to the linker can include the introduction of different functional groups, such as imides or ureas. nih.gov For example, in a series of N-benzoyl-2-hydroxybenzamides, the imide linker was a key site for modification in an effort to improve the metabolic stability of the compounds. nih.gov The introduction of a urea (B33335) linker was also explored, leading to the synthesis of novel derivatives with different pharmacological profiles. nih.gov

The linker region of these molecules often interacts with the gatekeeper region of the target protein's active site. mdpi.commdpi.com Therefore, modifications to the linker can have a profound effect on the binding affinity and selectivity of the compound. The goal of linker modification is often to achieve a more favorable conformation for binding, which can lead to enhanced potency and improved drug-like properties. jddtonline.info

Identification of Key Pharmacophoric Features for Desired Activities

The development of potent and selective this compound analogues relies on the identification of key pharmacophoric features that are essential for their desired biological activities. rsc.orgnih.govmdpi.commdpi.comresearchgate.net A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For VEGFR-2 inhibitors, several key pharmacophoric features have been identified:

A heteroaromatic system: This feature, often a pyridine ring from the nicotinamide core, is designed to occupy the hinge region of the ATP-binding site of VEGFR-2. nih.govmdpi.commdpi.com

A linker group: This connects the heteroaromatic system to the rest of the molecule and occupies the gatekeeper region of the active site. nih.govmdpi.commdpi.com

A hydrogen bond donor and acceptor moiety: This is a crucial pharmacophoric feature that forms essential hydrogen bonding interactions with the DFG motif region of the target protein. nih.govmdpi.commdpi.com

A terminal hydrophobic tail: This part of the molecule is designed to occupy the allosteric binding pocket of the ATP-binding site. nih.govmdpi.commdpi.com

These pharmacophoric features have been successfully applied in the design of new nicotinamide-based VEGFR-2 inhibitors with potent anticancer activity. mdpi.comresearchgate.netnih.gov By incorporating these features into novel molecular scaffolds, researchers have been able to develop compounds with high affinity and selectivity for their target. rsc.orgmdpi.commdpi.com

Advanced Research Perspectives and Methodological Considerations

Integration of Artificial Intelligence and Machine Learning in Nicotinamide (B372718) Derivative Research

The landscape of nicotinamide derivative research, including for compounds like N-(4-ethylphenyl)nicotinamide, is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). frontiersin.orgresearchgate.net These computational tools offer powerful new avenues for accelerating the discovery and optimization of novel therapeutic agents. By analyzing vast datasets, AI and ML algorithms can identify complex patterns and relationships that are not readily apparent through traditional research methods. frontiersin.orgacs.org

One of the key applications of AI in this field is in the prediction of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. researchgate.net ML models can be trained on existing data for nicotinamide derivatives to establish structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.net This allows researchers to predict the biological activity and drug-like properties of virtual compounds, including derivatives of this compound, before they are synthesized. This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of candidates with the most promising profiles. researchgate.net

Furthermore, AI and ML are being employed to optimize the synthesis of nicotinamide derivatives. For instance, in the biosynthesis of nicotinamide mononucleotide (NMN), a related compound, ML-driven metabolite profiling systems can efficiently process high-throughput data to streamline the rational design of high-yield microbial strains. frontiersin.org This approach, known as the design-build-test-learn (DBTL) framework, utilizes machine learning to identify relationships between genetic modifications and production levels, accelerating the development of efficient biocatalytic processes. frontiersin.org Similar principles can be applied to the chemical synthesis of this compound and its analogs, optimizing reaction conditions and improving yields.

Deep learning, a subset of machine learning, is also showing promise in the analysis of complex biological data, such as histopathological images, to assess the effects of nicotinamide derivatives. xiahepublishing.com For example, deep learning models can be trained to identify cellular changes in response to treatment, providing a more objective and quantitative measure of a compound's efficacy. xiahepublishing.com

The table below illustrates potential applications of AI/ML in the research of nicotinamide derivatives.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Utilizes algorithms to predict biological activity, toxicity, and pharmacokinetic properties based on molecular structure. researchgate.net | Prioritization of this compound analogs with improved efficacy and drug-like properties for synthesis and testing. |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Design of entirely new nicotinamide derivatives with potentially superior activity to this compound. |

| High-Throughput Screening Analysis | AI algorithms can analyze large datasets from high-throughput screening assays to identify hit compounds and understand structure-activity relationships. | More efficient identification of active compounds from large chemical libraries and a deeper understanding of the structural requirements for the biological activity of this compound. |

| Biosynthesis Optimization | ML models can optimize metabolic pathways for the microbial production of nicotinamide derivatives. frontiersin.org | Development of more efficient and sustainable methods for producing this compound or its precursors. |

Development of Novel Assay Systems for Specific Biological Interactions

The advancement of research into this compound and its derivatives is intrinsically linked to the development of sophisticated and specific assay systems. These assays are crucial for elucidating the compound's mechanism of action, identifying its molecular targets, and quantifying its biological effects.

A significant area of development is in mass spectrometric-based detection systems. For instance, in the study of nicotinamide N-methyltransferase (NNMT) inhibitors, an Ultra-High Performance Hydrophilic Liquid Interaction Chromatography with Quadrupole Time-Of-Flight Mass Spectrometry (UHP-HILIC-QTOF-MS) system has been effectively used. mdpi.com This method allows for the precise measurement of the enzymatic by-products, such as MNA (1-methylnicotinamide) and SAH (S-adenosyl-L-homocysteine), providing a direct readout of enzyme activity and inhibition. mdpi.com Such sensitive and specific assays are invaluable for screening libraries of nicotinamide derivatives, including this compound, to identify potent and selective inhibitors.

Cell-based assays are also evolving to provide more physiologically relevant data. High-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis software, enable the simultaneous measurement of multiple cellular parameters. This allows researchers to assess the effects of this compound on complex cellular processes like apoptosis, cell cycle progression, and signal transduction pathways in a single experiment.

Furthermore, the development of target-specific cellular assays is a key focus. For example, to assess the inhibition of a specific enzyme like NNMT within a cellular context, researchers have developed assays in cells engineered to overexpress the target enzyme. mdpi.com This allows for the evaluation of a compound's ability to engage its target in a more complex biological environment, providing a better prediction of its potential in vivo efficacy.

The table below summarizes some of the novel assay systems relevant to the study of nicotinamide derivatives.

| Assay Type | Principle | Application in this compound Research |

| UHP-HILIC-QTOF-MS | Separates and detects small molecules based on their hydrophilicity and mass-to-charge ratio. mdpi.com | Quantifying the enzymatic activity of potential targets of this compound by measuring substrate and product levels. |

| High-Content Screening (HCS) | Automated imaging and analysis of cells to measure multiple phenotypic changes simultaneously. | Assessing the global cellular effects of this compound and identifying its potential mechanisms of action. |

| Target Overexpression Cell-Based Assays | Utilizes cells engineered to express high levels of a specific protein target. mdpi.com | Evaluating the on-target activity of this compound in a cellular environment. |

| Biochemical Assays with Purified Recombinant Enzymes | Measures the direct effect of a compound on the activity of a purified enzyme. plos.orgnih.gov | Determining the direct inhibitory or activating effect of this compound on specific enzymes. |

Strategies for Enhancing Target Selectivity

A critical aspect of developing nicotinamide derivatives like this compound for research and potential therapeutic use is enhancing their selectivity towards a specific biological target. nih.gov High selectivity minimizes off-target effects and potential toxicity. Several strategies are being employed to achieve this.

Structure-Based Drug Design: This rational approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to design inhibitors that fit precisely into the binding site. researchgate.net By understanding the specific interactions between a ligand and its target, medicinal chemists can modify the structure of this compound to improve its affinity and selectivity for the intended target over other related proteins. researchgate.net For example, introducing substituents that form specific hydrogen bonds or hydrophobic interactions with unique residues in the target's active site can significantly enhance selectivity. rsc.org

Bisubstrate Inhibitors: This strategy involves designing a single molecule that mimics the transition state of the enzymatic reaction by covalently linking a substrate analog to a cofactor analog. bohrium.com For enzymes that utilize nicotinamide or its derivatives, a bisubstrate inhibitor could link a nicotinamide-like moiety to a molecule that mimics the other substrate. This approach can lead to highly potent and selective inhibitors because the inhibitor occupies both the substrate and cofactor binding sites, a feature unique to the target enzyme. bohrium.com

Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. The structural information from these fragment-target complexes is then used to grow or link the fragments into a more potent and selective lead compound. This approach can be used to explore the chemical space around the this compound scaffold and identify modifications that enhance selectivity.

Computational Approaches: Molecular docking and molecular dynamics simulations are powerful computational tools that can predict the binding mode and affinity of a ligand to a protein. bohrium.commdpi.com These methods can be used to virtually screen libraries of this compound derivatives and prioritize those with the highest predicted selectivity for a particular target. bohrium.commdpi.com

The following table outlines key strategies for enhancing the target selectivity of nicotinamide derivatives.

| Strategy | Description | Relevance to this compound |

| Structure-Based Design | Utilizing the 3D structure of the target to design complementary ligands. researchgate.net | Modifying the ethylphenyl or nicotinamide moieties to exploit unique features of the target's binding pocket. |

| Bisubstrate Inhibition | Creating a single molecule that mimics the binding of both the substrate and cofactor. bohrium.com | Designing a molecule that combines the this compound scaffold with a representation of the enzyme's other substrate. |

| Fragment-Based Discovery | Building a potent inhibitor from smaller, weakly binding fragments. | Identifying small chemical fragments that bind to different sub-pockets of the target and linking them to the this compound core. |

| Kinase Inhibitor Hinge Binding | Designing molecules that interact with the "hinge" region of kinase enzymes, a common feature of this enzyme class. | If the target of this compound is a kinase, optimizing its interaction with the hinge region could improve selectivity. |

Exploration of Polypharmacology and Multi-Targeting Approaches

While the pursuit of highly selective ligands is a cornerstone of drug discovery, there is a growing appreciation for the potential of polypharmacology—the ability of a single compound to interact with multiple biological targets. gardp.orgacs.org For complex diseases with multifactorial etiologies, a multi-targeting approach may offer superior efficacy compared to a "magic bullet" that hits only a single target. mdpi.comunibo.it

The exploration of polypharmacology for nicotinamide derivatives like this compound involves identifying and characterizing its interactions with multiple targets. This can be achieved through a combination of computational and experimental methods. In silico approaches, such as reverse docking, can predict potential off-targets for a given compound. Experimentally, techniques like affinity chromatography-mass spectrometry and chemical proteomics can be used to pull down and identify the proteins that bind to this compound within a complex biological sample.

The intentional design of multi-targeting ligands is another promising strategy. This involves creating hybrid molecules that combine the pharmacophores of two different drugs or ligands into a single chemical entity. For example, a molecule could be designed to incorporate the structural features of this compound with those of an inhibitor for another relevant target, with the goal of modulating two distinct pathways simultaneously.

This approach is particularly relevant for diseases where network pharmacology is important, such as cancer and neurodegenerative disorders. acs.org By hitting multiple nodes in a disease-associated network, a multi-targeting agent may be more effective at disrupting the disease process and could also have a lower propensity for the development of resistance. mdpi.com

Design of Prodrugs and Delivery Systems for Research Applications

To enhance the utility of this compound as a research tool, the design of prodrugs and specialized delivery systems is an important consideration. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. researchgate.net This approach can be used to overcome various challenges, such as poor solubility, limited membrane permeability, or rapid metabolism. researchgate.net

For this compound, a prodrug strategy could involve modifying the nicotinamide ring or the ethylphenyl group with a promoiety that improves its physicochemical properties. For instance, adding a lipophilic group could enhance its ability to cross cell membranes, including the blood-brain barrier, for neurological research applications. The promoiety would then be cleaved by enzymes at the target site, releasing the active this compound. researchgate.net

In addition to prodrugs, advanced delivery systems can be employed to improve the delivery of this compound for research purposes. These can include:

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. Liposomes can protect the encapsulated compound from degradation and can be surface-modified with ligands to target specific cells or tissues. mdpi.com

Nanoparticles: Polymeric nanoparticles can be formulated to control the release of the encapsulated compound over time, providing sustained exposure for long-term studies. Similar to liposomes, their surface can be functionalized for targeted delivery.

Transdermal Delivery Systems: For dermatological research, formulating this compound into a cream, gel, or patch can facilitate its delivery to the skin. google.com

The development of such prodrugs and delivery systems can significantly enhance the research potential of this compound by enabling more precise spatial and temporal control over its delivery and action. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.